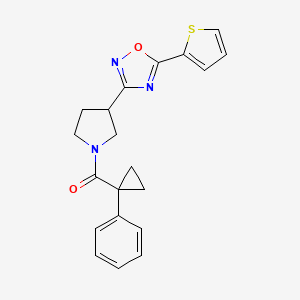
3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as AMP, and it is a pyrazinone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one have been studied extensively. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells. In addition, 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one has been found to exhibit antiviral and antimicrobial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are many future directions for research on 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one. One direction is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to fully understand its potential therapeutic applications. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential use in clinical settings.
Conclusion
In conclusion, 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one is a chemical compound that has potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its antitumor, antiviral, and antimicrobial activities. While the mechanism of action of this compound is not fully understood, it has been found to inhibit the activity of certain enzymes and proteins. Further research is needed to fully understand the potential therapeutic applications of 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one.
Métodos De Síntesis
The synthesis of 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one can be achieved using various methods. One method involves the reaction of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate to form 4-methoxy-2-methylbenzaldehyde hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form 3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one. Another method involves the reaction of 4-methoxy-2-methylbenzaldehyde with 3-amino-2-pyrazinone in the presence of a catalyst.
Aplicaciones Científicas De Investigación
3-Amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-amino-1-(4-methoxy-2-methylphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-9(17-2)3-4-10(8)15-6-5-14-11(13)12(15)16/h3-7H,1-2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULITVIKYMPTOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C=CN=C(C2=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-methoxy-2-methylphenyl)-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropoxybenzamide](/img/structure/B2500443.png)




![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)





![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)
